N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. The molecular formula of this compound is C18H18N4O3, with a molecular weight of approximately 338.367 g/mol. It is classified as an oxalamide derivative, which includes a pyrrolidinone ring and a pyridine moiety, making it significant in the study of biological interactions and therapeutic applications.
The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multi-step organic reactions. Common methods include:
These steps require specific catalysts and solvents to optimize yield and purity, and large-scale production may utilize automated reactors or continuous flow synthesis techniques to enhance efficiency and reduce costs.
The molecular structure of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide can be described using various structural data:
The InChI representation for this compound is InChI=1S/C18H18N4O3/c23-16-7-3-9-22(16)15-6-1-5-14(10-15)21-18(25)17(24)20-12-13-4-2-8-19-11-13/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,24)(H,21,25).
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide can participate in various chemical reactions due to its functional groups:
These reactions are critical for understanding the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves interactions with specific biological targets:
Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
The physical and chemical properties of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize these properties.
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: